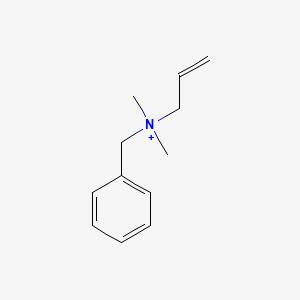

Benzyl-dimethyl-prop-2-enylazanium

Description

Benzyl-dimethyl-prop-2-enylazanium is a quaternary ammonium compound characterized by a positively charged nitrogen center bonded to a benzyl group, two methyl groups, and a prop-2-enyl (allyl) chain. This structure confers unique physicochemical properties, including high polarity, solubility in polar solvents, and stability under alkaline conditions. Such compounds are typically synthesized via alkylation of tertiary amines with benzyl halides and allyl bromides, followed by ion-exchange purification . Applications range from surfactants and phase-transfer catalysts to precursors for ionic liquids, leveraging their charge and hydrophobic-hydrophilic balance.

Properties

CAS No. |

22100-10-3 |

|---|---|

Molecular Formula |

C12H18N+ |

Molecular Weight |

176.28 g/mol |

IUPAC Name |

benzyl-dimethyl-prop-2-enylazanium |

InChI |

InChI=1S/C12H18N/c1-4-10-13(2,3)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3/q+1 |

InChI Key |

YVEJDOBFMBXLPV-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(CC=C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl-dimethyl-prop-2-enylazanium typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method is the reaction of benzyl chloride with dimethylamine and prop-2-enyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of catalysts, such as phase-transfer catalysts, can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Benzyl-dimethyl-prop-2-enylazanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions are common, where the benzyl or prop-2-enyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: this compound oxides.

Reduction: Corresponding amines.

Substitution: Various substituted benzyl or prop-2-enyl derivatives.

Scientific Research Applications

Benzyl-dimethyl-prop-2-enylazanium has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is employed in the study of cell membrane dynamics and ion transport due to its ability to interact with biological membranes.

Industry: this compound is used in the production of surfactants, disinfectants, and antistatic agents due to its surface-active properties.

Mechanism of Action

The mechanism of action of benzyl-dimethyl-prop-2-enylazanium involves its interaction with cellular membranes and proteins. The positively charged azanium ion can bind to negatively charged sites on cell membranes, altering membrane permeability and ion transport. This interaction can affect various cellular processes, including signal transduction and metabolic pathways.

Molecular Targets and Pathways:

Cell Membranes: The compound interacts with phospholipids and proteins in the cell membrane, affecting membrane fluidity and permeability.

Ion Channels: It can modulate the activity of ion channels, influencing ion transport and cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzyl-dimethyl-prop-2-enylazanium with structurally or functionally related compounds from recent literature:

Table 1: Structural and Functional Comparison

Key Research Findings

Electronic and Steric Effects: this compound’s quaternary ammonium center enhances stability compared to tertiary amines like the dimethylamino group in the enaminone-based benzoimidazole compound. The latter’s conjugated system facilitates electron delocalization, critical for catalytic intermediates . The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables coordination with transition metals, making it effective in directing C–H activation reactions, a feature absent in the quaternary ammonium compound .

Solubility and Bioavailability :

- Benzathine benzylpenicillin’s low water solubility, attributed to its dibenzylethylenediamine counterion, contrasts with this compound’s high polarity. This difference underscores the role of benzyl groups in tuning solubility: enhancing it in ionic liquids vs. reducing it for sustained drug release .

Synthetic Utility: The enaminone compound () and this compound both utilize allyl/propenyl chains, but the former’s benzoimidazole core enables π-π stacking in catalytic systems, whereas the latter’s quaternary structure favors interfacial activity in colloids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.